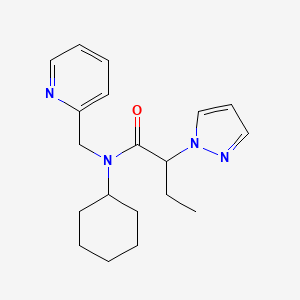

N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of related compounds involves nucleophilic substitution and condensation followed by hydrolysis, as seen in the reaction of cyclohexylamine with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (Hernandez et al., 2015).

- Acid-catalyzed synthesis techniques have been developed for pyrazolopyrimidines, a related class, indicating the potential methodologies that could be applied to this compound (Tsai et al., 2018).

Molecular Structure Analysis

- Electronic polarization is evident in the vinylogous amide portion of related compounds, where the oxygen atom carries a partial negative charge and the nitrogen atom of the cyclohexylamine portion carries a partial positive charge (Hernandez et al., 2015).

Chemical Reactions and Properties

- The reactivity of related compounds like 1H-pyrazol-5-yl-N,N-dimethylformamidines with various aminating agents in acidic solutions shows the potential chemical behavior of the compound (Tsai et al., 2019).

Physical Properties Analysis

- Compounds structurally similar to N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide demonstrate significant differences in their hydrogen-bonded structures based on minor changes in substituents, impacting physical properties (Trilleras et al., 2008).

Chemical Properties Analysis

- The formation of 2,3-dihydro-4-pyridinones via amine addition to alpha,beta-unsaturated 1,3-diketones indicates the potential chemical behavior of this compound under similar conditions (MacDonald & Burnell, 2009).

科学的研究の応用

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are known for their versatility as synthetic intermediates with significant biological importance. They play vital roles in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and have shown potent anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential of N-oxide motifs, possibly including N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide, in advanced chemistry and drug development investigations (Li et al., 2019).

Recyclable Copper Catalyst Systems in C-N Bond Forming Reactions

Research on recyclable copper catalyst systems for C-N bond forming cross-coupling reactions involving aromatic, heterocyclic, and aliphatic amines, including pyridine derivatives, showcases the importance of such systems in sustainable organic synthesis. This area of study suggests potential applications of this compound in catalysis and organic synthesis due to the compound's structural relevance (Kantam et al., 2013).

Importance of Hybrid Catalysts in Heterocyclic Synthesis

The role of hybrid catalysts in synthesizing heterocyclic compounds, such as pyranopyrimidines and pyrazolines, underlines the potential for this compound in facilitating complex chemical transformations. These catalysts offer new pathways for creating bioactive molecules, highlighting the importance of innovative synthetic methods in drug discovery and development (Parmar et al., 2023).

特性

IUPAC Name |

N-cyclohexyl-2-pyrazol-1-yl-N-(pyridin-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O/c1-2-18(23-14-8-13-21-23)19(24)22(17-10-4-3-5-11-17)15-16-9-6-7-12-20-16/h6-9,12-14,17-18H,2-5,10-11,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWNALIISFDWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC1=CC=CC=N1)C2CCCCC2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)

![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)

![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)

![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)

![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)